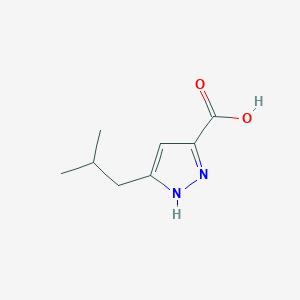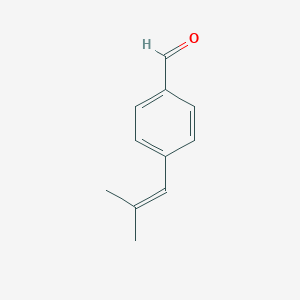
4-(2-Methylprop-1-enyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methylprop-1-enyl)benzaldehyde, also known as p-cymene-8-aldehyde, is a natural organic compound found in various plants, including cumin, thyme, and oregano. It has a pleasant aroma and is widely used in the food and fragrance industries. In recent years, there has been growing interest in the potential therapeutic properties of this compound, particularly its antibacterial, antifungal, and anticancer effects.
Wirkmechanismus
The mechanism of action of 4-(2-Methylprop-1-enyl)benzaldehyde is not fully understood. However, it is believed to work by disrupting the cell membrane of bacteria and fungi. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
4-(2-Methylprop-1-enyl)benzaldehyde has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are associated with various diseases, including cancer, diabetes, and cardiovascular disease. In addition, it has been found to have analgesic, anticonvulsant, and sedative effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(2-Methylprop-1-enyl)benzaldehyde is its natural origin. It can be extracted from various plants, making it a sustainable and eco-friendly compound. In addition, it has a low toxicity profile, making it safe for use in lab experiments. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-(2-Methylprop-1-enyl)benzaldehyde. One area of interest is its potential as an alternative to antibiotics. With the rise of antibiotic-resistant bacteria, there is a need for new antimicrobial agents. 4-(2-Methylprop-1-enyl)benzaldehyde has shown promising results in inhibiting the growth of bacteria, and further research is needed to explore its potential as an antibiotic. Another area of interest is its potential as an anticancer agent. More studies are needed to determine its effectiveness against different types of cancer and to explore its mechanism of action. Finally, there is a need for more studies on the safety and toxicity of 4-(2-Methylprop-1-enyl)benzaldehyde, particularly in human trials.
In conclusion, 4-(2-Methylprop-1-enyl)benzaldehyde is a natural organic compound with potential therapeutic properties. It has been found to have antibacterial, antifungal, and anticancer effects, and has various biochemical and physiological effects. Further research is needed to explore its potential as an alternative to antibiotics and as an anticancer agent. With its natural origin and low toxicity profile, 4-(2-Methylprop-1-enyl)benzaldehyde holds promise for future research and development.
Synthesemethoden
4-(2-Methylprop-1-enyl)benzaldehyde can be synthesized through various methods, including chemical synthesis and extraction from natural sources. One of the most common methods is the oxidation of p-cymene using potassium permanganate. This method yields a high purity of 4-(2-Methylprop-1-enyl)benzaldehyde and is widely used in the industry.
Wissenschaftliche Forschungsanwendungen
4-(2-Methylprop-1-enyl)benzaldehyde has been extensively studied for its potential therapeutic properties. It has been found to have antibacterial, antifungal, and anticancer effects. In vitro studies have shown that it can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. It has also been shown to have antifungal activity against Candida albicans and Aspergillus niger. In addition, 4-(2-Methylprop-1-enyl)benzaldehyde has been found to have anticancer properties, particularly against breast and lung cancer cells.
Eigenschaften
CAS-Nummer |
145589-31-7 |
|---|---|
Produktname |
4-(2-Methylprop-1-enyl)benzaldehyde |
Molekularformel |
C11H12O |
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
4-(2-methylprop-1-enyl)benzaldehyde |
InChI |
InChI=1S/C11H12O/c1-9(2)7-10-3-5-11(8-12)6-4-10/h3-8H,1-2H3 |
InChI-Schlüssel |
GQNXCSYVMKYYAF-UHFFFAOYSA-N |
SMILES |
CC(=CC1=CC=C(C=C1)C=O)C |
Kanonische SMILES |
CC(=CC1=CC=C(C=C1)C=O)C |
Synonyme |
Benzaldehyde, 4-(2-methyl-1-propenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



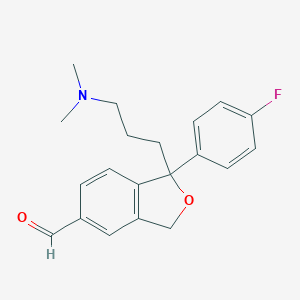
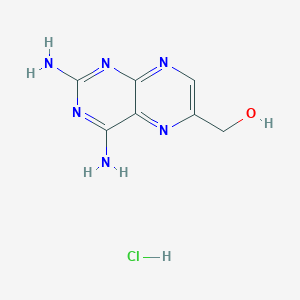
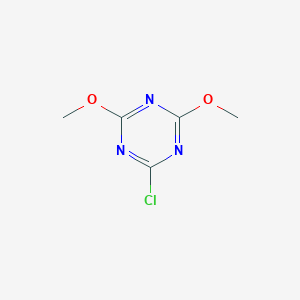
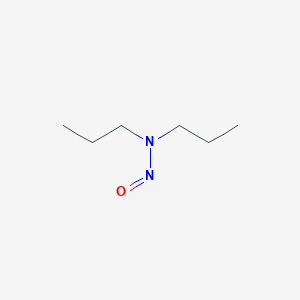
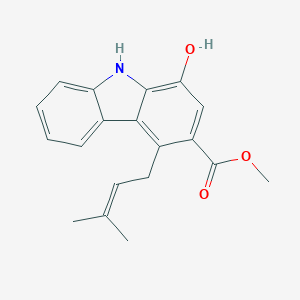
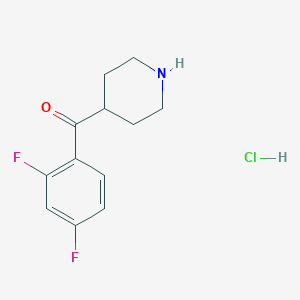
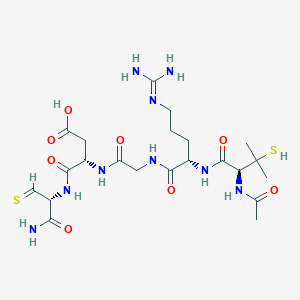
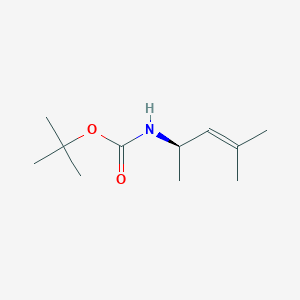
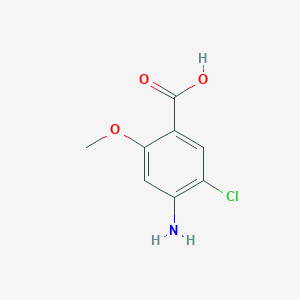
![Bicyclo[3.1.1]heptane-2-carbonyl chloride, 6,6-dimethyl-, [1S-(1alpha,2beta,5alpha)]-(9CI)](/img/structure/B118910.png)
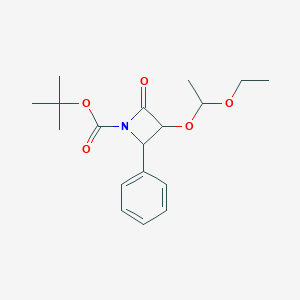
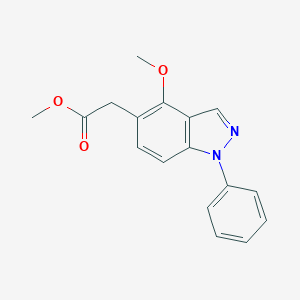
![9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B118918.png)
